Product packaging for Heptadecane-1,2-diol(Cat. No.:CAS No. 34719-63-6)

Heptadecane-1,2-diol

Cat. No.: B1229135
CAS No.: 34719-63-6
M. Wt: 272.5 g/mol
InChI Key: FDEPHESLFILWER-UHFFFAOYSA-N
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Description

Heptadecane-1,2-diol is a long-chain, saturated 1,2-alkanediol with the molecular formula C₁₇H₃₆O₂. This compound belongs to a class of aliphatic diols where the two hydroxyl groups are positioned on adjacent carbon atoms at one terminus of an extended 17-carbon alkane chain. This specific structure is of significant interest in various research fields. In cosmetic and dermatological research, 1,2-alkanediols with chain lengths of around 10 carbon atoms are recognized for their skin moisture-regulating properties and are used in synergistic mixtures for cosmetic and pharmaceutical preparations . This compound, with its longer carbon chain, is a subject of investigation for its potential unique physicochemical behavior, such as its emulsifying properties and interaction with skin and biological membranes. Furthermore, related long-chain alkanes and oxygenated derivatives are frequently identified in phytochemical studies. For instance, alkanes like n-Heptadecane and compounds such as hexadecane and lupenyl acetate have been detected in plant extracts, suggesting a potential role for this compound as a biomarker or an intermediate in plant metabolism . Researchers can utilize this high-purity compound as a standard or starting material in analytical chemistry, natural product synthesis, and studies aimed at elucidating biological pathways. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O2 B1229135 Heptadecane-1,2-diol CAS No. 34719-63-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34719-63-6

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

heptadecane-1,2-diol

InChI

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17-19H,2-16H2,1H3

InChI Key

FDEPHESLFILWER-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCC(CO)O

Other CAS No.

34719-63-6

Synonyms

1,2-heptadecanediol

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving Heptadecane 1,2 Diol

Occurrence and Isolation from Biological Sources

Heptadecane-1,2-diol and its derivatives are not widespread in nature but have been identified as significant lipid components in specific microorganisms and, to a lesser extent, in certain plants. Their presence is often linked to cellular membrane structure and adaptation to environmental conditions.

Microbial Production and Accumulation (e.g., Thermus Species, Yeasts)

Long-chain 1,2-diols, including derivatives of this compound, have been notably identified as constituents of polar lipids in thermophilic bacteria, particularly within the genus Thermus. These diols can substitute for glycerol (B35011) in the structure of glycolipids, a feature thought to be crucial for the adaptation of cell membranes to high temperatures. oup.com

Acid hydrolysis of purified glycolipids from various Thermus strains has led to the isolation and identification of these diols. For instance, research on Thermus scotoductus X-1, Thermus filiformis Tok4 A2, and Thermus oshimai SPS-11 revealed the presence of 15-methylthis compound and 16-methylthis compound (B14402096). asm.orgnih.govresearchgate.net These compounds were identified through gas chromatography-mass spectrometry following the breakdown of the parent glycolipids. asm.orgresearchgate.net Fast atom bombardment mass spectrometry confirmed that a significant portion of the glycolipids in these organisms had glycan head groups linked to these long-chain 1,2-diols instead of the more common glycerol backbone. asm.orgresearchgate.netnih.gov The discovery of these diol-linked glycolipids was a significant finding, as long-chain 1,2-diols were previously primarily reported in Thermomicrobium roseum. asm.orgresearchgate.netresearchgate.net In Thermus thermophilus Samu-SA1, octadecane-1,2-diol was identified as a component of its polar glycolipids, where it serves as an alternative to a glycerol unit. oup.com Similarly, the filamentous phototrophic bacterium Roseiflexus castenholzii produces lipids dominated by alkane-1,2-diol-based glycosides. montana.edu

While the focus has been on thermophilic bacteria, some yeasts are known to produce long-chain bases like heptadecasphinganine (1,3-dihydroxy-2-amino-heptadecane), a structurally related amino diol. lipidbank.jp

Table 1: Microbial Sources of this compound and Related Long-Chain Diols

Microbial SourceCompound IdentifiedLipid ContextReference(s)
Thermus scotoductus X-115-Methylthis compound, 16-Methylthis compoundComponent of tetra- and triglycosyl glycolipids asm.org, nih.gov, researchgate.net
Thermus filiformis Tok4 A215-Methylthis compound, 16-Methylthis compoundComponent of tetra- and triglycosyl glycolipids asm.org, nih.gov, researchgate.net
Thermus oshimai SPS-1115-Methylthis compound, 16-Methylthis compoundComponent of tetra- and triglycosyl glycolipids asm.org, researchgate.net
Thermus thermophilus Samu-SA1Octadecane-1,2-diolComponent of polar glycolipids oup.com
Roseiflexus castenholziiAlkane-1,2-diol-based glycosidesDominant lipid components montana.edu

Presence in Plant Extracts (e.g., Fatty Alcohol Pathways)

The occurrence of this compound in the plant kingdom is less documented than in microbes. However, analyses of plant extracts have occasionally identified this compound or its close relatives. A study on the aroma components in oriental melon fruit detected 16-Methyl-heptadecane-1,2-diol (as a trimethylsilyl (B98337) ether derivative) in grafted plants. peerj.com

More commonly, plant extracts contain related long-chain hydrocarbons and fatty alcohols. For example, heptadecane (B57597) has been identified in the extracts of Commelina maculata leaves, Ageratum conyzoides flowers, and Solenostemma arghel leaves. phytojournal.comresearchgate.netmdpi.com The biosynthesis of fatty alcohols in plants is a well-established pathway, proceeding from fatty acid precursors. cleaninginstitute.org These pathways typically produce even-numbered carbon chain alcohols, but odd-numbered chains can also be formed. The presence of this compound likely arises from modifications within these fatty acid and fatty alcohol metabolic networks.

Enzymatic Systems for Vicinal Diol Formation and Transformation

The biosynthesis and metabolism of this compound are governed by specific enzymatic reactions that create or modify the vicinal diol functional group. Key enzyme families involved include epoxide hydrolases and various enzymes of fatty acid metabolism.

Epoxide Hydrolase-Mediated Metabolism of Epoxy Fatty Acids

A primary route for the formation of vicinal diols in biological systems is through the action of epoxide hydrolases (EHs). wikipedia.org These enzymes catalyze the hydrolysis of an epoxide ring to form the corresponding 1,2-diol. wikipedia.orgqmul.ac.uk This reaction is a critical detoxification pathway, as epoxides are often reactive and potentially genotoxic intermediates formed during the metabolism of foreign compounds. excli.deresearchgate.net

There are two main types of epoxide hydrolases involved in the metabolism of lipid epoxides: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). wikipedia.orgucanr.edu Both enzymes can convert epoxy-fatty acids into their corresponding dihydroxy-fatty acids (diols). ucanr.edu The sEH is considered the primary enzyme for degrading endogenous epoxy-fatty acids. ucanr.edu Therefore, a plausible and significant pathway for the formation of this compound is the enzymatic hydrolysis of its corresponding epoxide precursor, 1,2-epoxyheptadecane. This conversion represents a classic epoxide hydration reaction mediated by either sEH or mEH. The formation of hexadecane-1,2-diol from 1-hexadecene (B165127) in cultures of Candida lipolytica has been demonstrated to incorporate molecular oxygen, suggesting an epoxy intermediate may be involved. annualreviews.org

Biosynthesis from Fatty Acids and Alcohols

This compound can be biosynthesized from fatty acid precursors through multi-step enzymatic pathways. The biosynthesis of fatty acids themselves begins with acetyl-CoA and involves the sequential addition of two-carbon units. nih.govpressbooks.pub

Several enzymatic routes can convert a fatty acid into a long-chain 1,2-diol:

Oxidation of Terminal Alkenes : If a terminal alkene like 1-heptadecene (B1198413) is formed from heptadecanoic acid, it can be converted to this compound. This process may involve an initial epoxidation of the double bond to form 1,2-epoxyheptadecane, followed by hydrolysis via an epoxide hydrolase, as described previously. annualreviews.org

Hydroxylation of Fatty Alcohols : A fatty acid can be reduced to a primary fatty alcohol (e.g., 1-heptadecanol). Subsequent enzymatic hydroxylation at the C-2 position would yield the 1,2-diol.

Reduction of Dicarboxylic Acids : Heptadecanedioic acid, a C17 dicarboxylic acid, can be enzymatically reduced to yield a heptadecanediol.

Enzymatic Cascades : Novel enzymatic cascades have been developed that can produce diols from unsaturated fatty acids. For example, a photoenzymatic cascade using a synthase and a photodecarboxylase was shown to convert oleic acid into (4S,7R,Z)-heptadec-8-ene-4,7-diol. researchgate.netresearchgate.net While this produces a different isomer, it demonstrates the potential for enzymatic systems to synthesize long-chain diols from common fatty acids.

Genetic Engineering Strategies for Enhanced Production in Microorganisms

The microbial production of diols is an area of intense research in metabolic engineering and synthetic biology. acs.orgresearchgate.netnih.gov While the industrial production of this compound has not been a primary focus, the strategies developed for other diols such as 1,2-propanediol and 2,3-butanediol (B46004) are directly applicable. researchgate.netresearchgate.netnih.gov The goal of these strategies is to channel carbon from a simple feedstock, like glucose or glycerol, toward the target diol. nih.govnih.gov

Key genetic engineering strategies that could be applied for enhanced this compound production in a host microorganism like Escherichia coli include:

Pathway Introduction : Introducing the necessary heterologous genes to construct a complete biosynthetic pathway from central metabolism to this compound. This would involve expressing genes for the enzymes identified in sections 3.2.1 and 3.2.2, such as specific fatty acid synthases, desaturases (to form a terminal alkene), epoxidases, and epoxide hydrolases.

Precursor Supply Enhancement : Overexpressing genes in the host's native fatty acid synthesis pathway to increase the pool of the precursor, heptadecanoic acid or a related C17 fatty acyl-ACP/CoA. frontiersin.org

Deletion of Competing Pathways : Knocking out genes that divert metabolic flux away from the target pathway. This includes deleting genes responsible for the formation of byproducts like acetate (B1210297) and ethanol (B145695) or knocking out endogenous aldehyde reductases that could convert a fatty aldehyde intermediate into a fatty alcohol, preventing its conversion to a diol. nih.govresearchgate.net

Cofactor Engineering : Optimizing the intracellular balance of redox cofactors like NADH and NADPH, which are essential for the reductive and oxidative steps in the biosynthetic pathway. nih.gov For example, overexpressing enzymes that regenerate NADPH can improve the efficiency of reductive steps in fatty acid synthesis.

Table 2: Potential Genetic Engineering Strategies for this compound Production

StrategyTarget/ApproachRationaleReference(s)
Pathway Introduction Express heterologous epoxidase and epoxide hydrolase genes.Create a de novo pathway to convert a C17 alkene precursor into the 1,2-diol. nih.gov, ucanr.edu
Precursor Supply Overexpress fatty acid synthase (FAS) and thioesterase genes specific for C17 chain length.Increase the availability of the heptadecanoic acid backbone. frontiersin.org
Flux Redirection Delete genes for acetate production (ackA-pta) or other fermentation byproducts.Prevent carbon loss to competing pathways, maximizing flux towards fatty acid synthesis. nih.gov, nih.gov
Cofactor Engineering Overexpress NADPH-regenerating enzymes (e.g., from the pentose (B10789219) phosphate (B84403) pathway).Ensure sufficient reducing power for fatty acid biosynthesis. nih.gov

Metabolic Intermediates and Precursors in Diol Biosynthesis

The biosynthesis of long-chain diols such as this compound involves a variety of metabolic precursors, depending on the organism. The pathways often utilize common cellular building blocks, including fatty acids, alkanes, and simple sugars, which are converted through specific enzymatic reactions.

In microorganisms, the synthesis of diols can be achieved through metabolic engineering, often starting from renewable biomass like glucose. nih.gov In engineered Escherichia coli, glucose is catabolized through glycolysis and the TCA cycle to produce various intermediates that serve as the foundational precursors for different diols. nih.gov For long-chain diols specifically, research points to several key starting molecules. In certain microbes, long-chain alkanes (C14-C18) are used as substrates for biotransformation into the corresponding long-chain diols. actpac.eu This process is often managed in engineered strains by using "resting cells," which are grown on a primary substrate for biomass and then use the secondary substrate (the alkane) for conversion without consuming it for growth. actpac.eu

In the microalgae Nannochloropsis spp., long-chain alkyl diols (LCDs) are actively produced from C14-C18 fatty acids. nih.gov Isotope labeling studies have confirmed that these fatty acids can be elongated and hydroxylated to form LCDs. nih.govoup.com The enzymatic machinery likely involves polyketide synthases (PKSs) and fatty acid elongases (FAEs). nih.gov

In a more direct synthetic route, the terminal alkene 1-heptadecene is a direct precursor for the asymmetric dihydroxylation to produce (2R)-heptadecane-1,2-diol. acs.orgacs.org Furthermore, research in myelinating rat brain has shown that long-chain 1,2-alkanediols themselves act as direct precursors for the 2-hydroxyalkyl components found in complex lipids like choline (B1196258) and ethanolamine (B43304) glycerophosphatides. nih.gov In some thermophilic bacteria of the genus Thermus, long-chain 1,2-diols are found as components of glycolipids, with specific identified compounds being 16-methylthis compound and 15-methylthis compound, suggesting a biosynthetic pathway linked to lipid assembly in these organisms. researchgate.net

Table 1: Precursors in the Biosynthesis of this compound and Other Long-Chain Diols

Precursor Molecule Resulting Diol/Product Organism/System Key Pathway/Reaction Citation
1-Heptadecene (2R)-Heptadecane-1,2-diol Chemical Synthesis Asymmetric Dihydroxylation acs.orgacs.org
C14-C18 Fatty Acids Long-Chain Alkyl Diols Nannochloropsis spp. Elongation/Hydroxylation nih.gov
Long-Chain Alkanes (C14-C18) Long-Chain Diols Engineered Microbes Biotransformation actpac.eu
Glucose Various Diols Engineered E. coli Glycolysis, TCA Cycle nih.gov

Catabolism and Degradation Pathways of Long-Chain Diols in Microbes

The microbial degradation of long-chain diols like this compound is a critical process for carbon cycling. The catabolic pathways generally involve oxidative reactions that convert the diol into more easily metabolized intermediates, such as fatty acids.

A primary step in the degradation of long-chain diols is their oxidation. nih.gov In many organisms, the metabolic pathway for diols begins with their transformation into the corresponding diacid. ingentaconnect.com A more detailed mechanism involves the oxidation of the 1,2-diol to a 2-hydroxy acid. epa.gov This intermediate can then undergo oxidative decarboxylation, which removes a carbon atom and results in a fatty acid that is one carbon shorter than the parent molecule. epa.gov For example, studies administering labeled 1,2-heptadecanediol to rats showed its degradation into palmitic acid (a C16 fatty acid). nih.gov

Once converted to fatty acids or their CoA esters, these molecules enter central metabolic pathways. In bacteria like E. coli, the degradation of long-chain fatty acids (LCFAs) proceeds via the β-oxidation cycle. plos.org This cycle involves a series of enzymatic reactions catalyzed by Fad enzymes (FadE, FadB, FadA), which sequentially shorten the acyl-CoA chain by two carbons in each round, producing acetyl-CoA. plos.org The acetyl-CoA is then further metabolized in the tricarboxylic acid (TCA) cycle. This entire process generates a significant amount of reduced cofactors (NADH and FADH₂), which are subsequently used for energy production in the electron transport chain. plos.org

While some microorganisms, such as Candida lipolytica, can produce diols from olefins like 1-hexadecene, other bacteria appear to preferentially oxidize the saturated end of such molecules. annualreviews.org The ability of various microbial genera, including Pseudomonas and Mycobacterium, to degrade complex hydrocarbons often involves the formation of diol intermediates, highlighting the central role of enzymes that can act on these functional groups. pjoes.com

Table 2: Key Steps and Enzymes in the Catabolism of Long-Chain Diols

Metabolic Step Description Key Enzymes/Processes Resulting Intermediate/Product Citation
Initial Oxidation Oxidation of the diol functional groups. Alcohol/Aldehyde Dehydrogenases Long-Chain Diacid ingentaconnect.com
Oxidation & Decarboxylation Oxidation of the diol to a 2-hydroxy acid, followed by decarboxylation. Oxidoreductases, Decarboxylases Fatty acid (one carbon shorter) nih.govepa.gov
β-Oxidation Iterative two-carbon cleavage of the resulting fatty acyl-CoA. Fad System Enzymes (FadA, FadB, FadE) Acetyl-CoA, NADH, FADH₂ plos.org

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating heptadecane-1,2-diol from complex mixtures and accurately determining its concentration. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diol Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. oup.comtandfonline.comphytojournal.comresearchopenworld.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For the analysis of diols, a derivatization step is often necessary to increase their volatility and thermal stability. A common method involves silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. tandfonline.com In some studies, acetate (B1210297) derivatives are also prepared for analysis, as their mass spectra can be more sensitive to the structure of the alkyl chain. researchgate.net

The identification of this compound and its methylated analogues, such as 16-methylthis compound (B14402096) and 15-methylthis compound, has been successfully achieved using GC-MS in studies of bacterial glycolipids. nih.gov The fragmentation patterns observed in the mass spectra are key to confirming the structure. For instance, the electron ionization (EI) mass spectra of acetate derivatives of long-chain 1,2-diols may not show a molecular ion, but characteristic fragments resulting from the elimination of an acetate group or ketene (B1206846) can be observed. researchgate.net

Quantitative analysis is typically performed by comparing the peak area of the analyte to that of an internal standard. oup.comtandfonline.com The choice of the GC column is also critical, with non-polar columns like those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, CP-Sil5CB) being commonly employed for the separation of long-chain diols. oup.comjksocean.or.krcopernicus.org

Table 1: GC-MS Parameters for Long-Chain Diol Analysis
ParameterTypical Value/ConditionSource
Column Fused silica (B1680970) capillary column (e.g., 25-30 m length, 0.25-0.32 mm ID, 0.12-0.25 µm film thickness) with a non-polar stationary phase (e.g., CP Sil-5, DB-5). oup.comjksocean.or.krcopernicus.org
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.2 mL/min). tandfonline.comcopernicus.org
Temperature Program Initial oven temperature around 60-70°C, followed by ramps to a final temperature of 305-320°C. tandfonline.comcopernicus.org
Ionization Mode Electron Ionization (EI) at 70 eV. copernicus.org
Mass Analyzer Quadrupole or Ion Trap. oup.comcopernicus.org
Derivatization Silylation (e.g., with BSTFA) or Acetylation. tandfonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Regioisomer Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a complementary technique to GC-MS, particularly advantageous for the analysis of less volatile and thermally labile compounds. nih.govescholarship.orgresearchgate.netchromatographyonline.com It is especially powerful for the separation and identification of regioisomers, which are molecules with the same chemical formula but different arrangements of atoms. nih.govacs.org The separation in LC is based on the compound's affinity for the stationary and mobile phases, which can be manipulated by varying the solvent composition and the type of column used.

The analysis of vicinal diols, including this compound, by LC-MS can be challenging due to their low ionization efficiency. nih.gov To overcome this, derivatization strategies are often employed. For instance, reaction with boronic acids can form stable cyclic esters, enhancing their detection by mass spectrometry. nih.govnih.gov One such reagent, 2-bromopyridine-5-boronic acid (BPBA), introduces nitrogen and bromine atoms, facilitating ionization in positive mode and providing a characteristic isotopic pattern for confident identification. nih.gov

LC-MS methods have been developed to separate and identify regioisomeric diols formed from the metabolism of fatty acids. nih.gov The choice of mobile phase is crucial; for instance, using acetonitrile (B52724) instead of methanol (B129727) can be necessary when using boronic acid derivatizing agents to avoid unwanted reactions. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further aiding in the unambiguous identification of compounds. nih.govvliz.be

Table 2: LC-MS Approaches for Diol Analysis
TechniqueApplicationKey FeaturesSource
LC-PCD-DPIS-MS Profiling of vicinal diolsPost-column derivatization with BPBA for enhanced sensitivity and selectivity. nih.govescholarship.orgresearchgate.net
UHPLC-HRMS Simultaneous analysis of diols and other lipidsHigh resolution and mass accuracy for unambiguous identification; increased sensitivity. nih.govvliz.be
LC-ESI-MS Analysis of diol metabolitesDerivatization with BPBA to improve ionization and detection. nih.gov
LC-MS/MS Identification of regioisomersFragmentation analysis provides structural information to distinguish between isomers. acs.org

Chiral Chromatography for Enantiomeric Excess Determination

Many biological molecules, including diols, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial. openochem.orgwikipedia.orgrsc.org Chiral chromatography is the most widely used and reliable method for this purpose. openochem.orgwikipedia.org

This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. openochem.orggcms.cz The two enantiomers of a chiral analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This differential interaction leads to different retention times, allowing for their separation. openochem.org Chiral columns are available for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). openochem.orgchromatographyonline.com

In the context of this compound, chiral HPLC has been used to determine the enantiomeric excess after its synthesis. For example, after an asymmetric dihydroxylation reaction to produce (2R)-heptadecane-1,2-diol, chiral HPLC analysis using a Chiralcel IB column with a mobile phase of 10% isopropanol (B130326) in hexane (B92381) confirmed an enantiomeric excess of greater than 99%. acs.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. openochem.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Hydroxyl Group Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. up.ac.zaslideshare.net It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment within the molecule.

In the ¹H NMR spectrum of a diol, the protons of the hydroxyl groups (–OH) typically appear as a broad signal, while the protons on the carbon atoms bearing the hydroxyl groups (–CH-OH) and adjacent methylene (B1212753) groups (–CH₂–) will have characteristic chemical shifts and splitting patterns. researchgate.net Similarly, the ¹³C NMR spectrum will show distinct signals for the carbon atoms of the long alkyl chain and the carbon atoms attached to the hydroxyl groups. acs.org Two-dimensional NMR techniques can provide further information about the connectivity of atoms in the molecule. up.ac.za

While specific NMR data for this compound is not extensively detailed in the provided search results, general principles of NMR spectroscopy for diols can be applied. For example, in a related study, the ¹H NMR spectrum of a diol compound showed hydroxyl protons at 2.86 ppm and aliphatic protons at 4.56 ppm. researchgate.net The integration of the signals in the ¹H NMR spectrum provides the ratio of the different types of protons present.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying the functional groups present in a molecule. unitechlink.comsigmaaldrich.combellevuecollege.eduspectroscopyonline.com

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). unitechlink.combellevuecollege.edu The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For a diol like this compound, the most prominent feature in the IR spectrum would be a strong, broad absorption band in the region of 3200-3550 cm⁻¹ corresponding to the O–H stretching vibration of the hydroxyl groups due to intermolecular hydrogen bonding. unitechlink.comlibretexts.org The C–H stretching vibrations of the long alkyl chain would appear in the 2850-3000 cm⁻¹ region, and the C–O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Diols
Functional GroupVibration TypeTypical Frequency Range (cm⁻¹)AppearanceSource
O–H Stretching (intermolecularly bonded)3200–3550Strong, Broad unitechlink.comlibretexts.org
C–H Stretching (alkane)2850–3000Strong libretexts.org
C–O Stretching (alcohol)1000–1200Strong libretexts.org
O–H Bending1395–1440Medium libretexts.org

Derivatization Strategies for Enhanced Analytical Detection

Due to its low volatility and high polarity stemming from the two hydroxyl groups, the direct analysis of this compound using techniques like gas chromatography (GC) can be challenging. Derivatization is a critical preparatory step to modify the analyte, making it more suitable for analysis by increasing its volatility and thermal stability, and improving chromatographic peak shape. gcms.cz

For GC-based analyses, the most common derivatization strategy for compounds containing hydroxyl groups, including long-chain diols, is silylation. gcms.cz This process involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. A frequently used silylating agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS) or a solvent such as pyridine (B92270). researchgate.netmontana.edu The reaction converts the polar diol into a less polar and more volatile disilyl ether, which can be readily analyzed by GC-mass spectrometry (GC-MS). montana.edu For instance, the silylation of alkane-1,2-diols can be achieved by heating the dried sample with BSTFA and pyridine at 60°C for approximately 20 minutes. montana.edu Other silylating reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are also utilized, especially for trace analysis, due to the high volatility of their by-products. researchgate.net

Another approach is acylation, which converts the hydroxyl groups into esters. Reagents such as heptafluorobutyrylimidazole (HFBI) can be used to create fluorinated derivatives. researchgate.net These derivatives are not only more volatile but can also be highly sensitive to electron capture detection (ECD) in GC.

For high-performance liquid chromatography (HPLC), derivatization aims to attach a chromophoric or fluorophoric tag to the molecule, enabling sensitive detection by UV-Vis or fluorescence detectors. thermoscientific.fracademicjournals.org While less common for simple diols compared to GC, this strategy is valuable, particularly for chiral separations or when high sensitivity is paramount. For example, reagents containing aromatic groups can be used to form derivatives that absorb UV light. tandfonline.com Chiral derivatizing agents can be employed to separate the enantiomers of chiral diols like this compound, allowing for the determination of their stereoisomer composition in natural samples. nih.gov

The choice of derivatization reagent and method depends on the analytical instrument, the required sensitivity, and the presence of other functional groups in the sample matrix. gcms.cz

Table 1: Common Derivatization Reagents for Diol Analysis

Analytical TechniqueDerivatization MethodReagent/sPurpose
Gas Chromatography-Mass Spectrometry (GC-MS)SilylationBis(trimethylsilyl)trifluoroacetamide (BSTFA) + PyridineIncreases volatility and thermal stability. montana.edu
Gas Chromatography-Mass Spectrometry (GC-MS)SilylationN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Forms stable derivatives, less sensitive to moisture.
Gas Chromatography (GC-ECD)AcylationHeptafluorobutyrylimidazole (HFBI)Increases volatility and enhances detector response. researchgate.net
High-Performance Liquid Chromatography (HPLC)Fluorescent Tagging(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanolEnables fluorescent detection and chiral separation. nih.gov
High-Performance Liquid Chromatography (HPLC)UV Tagging2,4-dinitrophenylhydrazine (for carbonyls, adaptable concept)Attaches a UV-active group for detection. tandfonline.com

Isotopic Labeling and Tracing in Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products like this compound. By providing an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of the isotope into the final product, thereby revealing the biosynthetic route. researchgate.netbiorxiv.org

Research into the biosynthesis of long-chain alkyl diols (LCDs) in microalgae, such as Nannochloropsis species, provides significant insight into the formation of related compounds. researchgate.netoup.com Studies have utilized ¹³C-labeled substrates to investigate the origins of these molecules. In these experiments, ¹³C- oup.com-acetate was supplied to Nannochloropsis cultures. oup.comoup.com The subsequent analysis of the lipid profile showed a substantial incorporation of the ¹³C label into C₁₈:₁ fatty acid and C₃₂:₀ diols. oup.comoup.com

These findings support the hypothesis that long-chain diols are synthesized from common fatty acid precursors. The proposed pathway suggests that existing C₁₄–C₁₈ fatty acids are elongated and subsequently hydroxylated to form the diol structure. researchgate.netoup.com The greater ¹³C enrichment in the LCDs compared to the precursor fatty acids under certain conditions indicates an active synthesis process where labeled acetate is used for elongation. oup.comoup.com

While the precise enzymatic steps for the reduction of long-chain fatty acids to diols are still under investigation, the use of isotopic tracers has been fundamental in establishing the precursor-product relationship. researchgate.netoup.com Similar labeling studies in other microorganisms have also used ¹³C-labeled bicarbonate or acetate to trace carbon flow through metabolic networks, identifying the role of specific bacteria in the production of lipids like wax esters, which are structurally related to long-chain diols. nih.gov

Table 2: Isotopic Labeling Studies in Long-Chain Diol Biosynthesis

OrganismLabeled SubstrateKey FindingReference
Nannochloropsis oceanica¹³C- oup.com-acetateDemonstrated active production of long-chain diols from C₁₄₋₁₈ fatty acid precursors via elongation/hydroxylation. researchgate.netoup.com researchgate.netoup.com
Nannochloropsis gaditana¹³C- oup.com-acetateConfirmed that long-chain diols and alkenols were actively synthesized, with significant ¹³C incorporation from acetate. oup.comoup.com oup.comoup.com
Hot Spring Microbial Mats¹³C-bicarbonate, ¹³C-acetateTraced carbon uptake into specific lipids, including wax esters related to long-chain diols, from different bacterial contributors. nih.gov nih.gov

Biotechnological and Chemical Applications of Heptadecane 1,2 Diol and Its Derivatives

Precursors in Polymer Science and Materials Synthesis

Long-chain aliphatic diols like heptadecane-1,2-diol are valuable monomers in the synthesis of polymers. Their long methylene (B1212753) sequences can impart unique properties to the resulting materials, bridging the gap between traditional polycondensates and polyethylenes. acs.org

Monomers for Biodegradable Polyesters and Polyurethanes

This compound can serve as a monomer for the creation of biodegradable polyesters and polyurethanes. uni-duesseldorf.de The incorporation of such long-chain diols can influence the physical properties of these polymers, such as their crystallinity and melting points. acs.org

Biodegradable polymers are a desirable class of materials with a wide range of applications. google.com Polyesters, for instance, can be synthesized through the polycondensation of a diol with a dicarboxylic acid. science-revision.co.ukjchemrev.com The properties of the resulting polyester (B1180765) are dependent on the specific monomers used. rsc.org Similarly, polyurethanes are typically formed by the polyaddition of diisocyanates with diols. acs.org The use of long-chain aliphatic diols in these reactions can yield polymers with properties akin to polyethylene, such as higher melting points due to van der Waals interactions between the hydrocarbon segments. acs.org

Table 1: Potential Influence of Long-Chain Diols on Polymer Properties

Property Influence of Long-Chain Diol Monomer
Crystallinity Can increase due to the ordered packing of long methylene chains. acs.org
Melting Point Tends to increase with longer aliphatic chains. acs.org
Biodegradability The ester and urethane (B1682113) linkages are susceptible to hydrolysis, contributing to biodegradability. google.comacs.org
Flexibility The long hydrocarbon chain can impart flexibility to the polymer backbone.

Application in Functionalized Polymeric Systems

This compound can be incorporated into functionalized polymeric systems. The hydroxyl groups of the diol provide reactive sites for further chemical modification, allowing for the introduction of various functional groups. This can lead to the development of polymers with tailored properties for specific applications. The ability to functionalize polymers is crucial for creating materials with advanced capabilities. open.ac.uk

Role in Surfactant and Emulsifier Development (excluding specific product formulations)

Long-chain alcohols and their derivatives are known to act as surfactants and emulsifiers. wordpress.com These amphiphilic molecules possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In the case of this compound, the two hydroxyl groups constitute the hydrophilic portion, while the long heptadecane (B57597) chain forms the hydrophobic tail.

This molecular structure allows them to reduce the interfacial tension between immiscible liquids, such as oil and water, facilitating the formation and stabilization of emulsions. core.ac.uk The effectiveness of a surfactant is often related to its hydrophile-lipophile balance (HLB), which is influenced by the relative sizes of the hydrophilic and hydrophobic parts of the molecule. core.ac.uk While specific product formulations are outside the scope of this article, the fundamental properties of long-chain diols suggest their potential in the development of new surfactant and emulsifier systems. diva-portal.org For example, a microbial surfactant derived from Pseudomonas nautica grown on heptadecane was shown to enhance the uptake of the hydrocarbon, demonstrating the principle of bioemulsification. nih.gov

Research Tools and Standards in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, the use of internal standards is crucial for accurate quantification and quality control. biocompare.comnih.gov this compound, due to its defined structure and properties, can serve as such a standard.

Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed in these studies. lcms.cz The trimethylsilyl (B98337) ether derivative of this compound has been characterized by mass spectrometry, indicating its suitability for GC-MS analysis. nist.gov The use of standards helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the data. mdpi.combevital.no

Table 2: Application of this compound in Analytical Sciences

Application Area Role of this compound Analytical Techniques
Lipidomics Internal Standard GC-MS, LC-MS biocompare.comlcms.cz
Metabolomics Internal Standard GC-MS, LC-MS lcms.czbevital.no

Chemical Building Blocks for Complex Organic Molecules

The vicinal diol functionality of this compound makes it a valuable starting material for the synthesis of more complex organic molecules. The carbon-carbon bond between the two hydroxyl-bearing carbons can be selectively cleaved through oxidative cleavage reactions, such as the Malaprade oxidation using periodate. acs.org This reaction would yield two aldehyde fragments, which can then be used in a variety of subsequent chemical transformations.

Furthermore, the long heptadecane chain can be a key structural element in the synthesis of various target molecules. For instance, heptadecane itself, the parent hydrocarbon, has been used in the synthesis of novel 1,2,4-triazole (B32235) derivatives with potential antimicrobial activity. nih.gov The diol offers a functional handle to incorporate this long alkyl chain into more elaborate molecular architectures. The principles of organic chemistry allow for the conversion of the diol into other functional groups, expanding its utility as a versatile chemical building block. libretexts.org

Future Research Directions and Unexplored Avenues for Heptadecane 1,2 Diol

Development of Novel and Sustainable Synthetic Pathways

The current synthesis of heptadecane-1,2-diol often relies on the dihydroxylation of the corresponding alkene, 1-heptadecene (B1198413). A notable method is the Sharpless asymmetric dihydroxylation, which can produce chiral diols with high enantiomeric excess after recrystallization. acs.org However, this and similar methods often utilize stoichiometric amounts of oxidants and catalysts based on heavy metals like osmium, which present environmental and cost challenges. acs.org

Future research must prioritize the development of greener, more sustainable synthetic routes. A primary avenue of exploration is the use of bio-based feedstocks. For instance, processes are being developed to convert fatty acids from sources like algae oil into long-chain diols through catalytic isomerization and methoxycarbonylation, followed by reduction. d-nb.info Adapting such technologies to produce 1,2-diols from renewable lipid sources would be a significant step forward. Another promising direction is the advancement of catalytic systems that avoid toxic heavy metals and utilize environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

Pathway Precursor Key Reagents/Catalysts Potential Advantages Research Focus
Asymmetric Dihydroxylation 1-Heptadecene OsO₄/NMO, AD-mix-β High stereoselectivity Developing recyclable or non-heavy metal catalysts
Biomass Conversion Plant/Algae Oils Isomerization/Carbonylation Catalysts, Reductants Renewable feedstock, sustainability Pathway engineering for 1,2-diol selectivity

| Catalytic Oxidation | 1-Heptadecene | Fe, Cu, or Ru complexes; H₂O₂, O₂ | Lower toxicity, cost-effective oxidants | Improving catalyst efficiency and selectivity |

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Determinants

This compound and its derivatives have been identified in various natural sources, indicating the existence of sophisticated biosynthetic pathways. For example, iso-1,2-heptadecanediol and other branched-chain alkane-1,2-diols are produced by the thermophilic bacterium Roseiflexus castenholzii. montana.edu Additionally, a methylated derivative, 16-methyl-heptadecane-1,2-diol, has been detected in oriental melons. peerj.comnih.gov Furthermore, research into carrot polyacetylene biosynthesis has identified enzymes capable of producing other C17 diols, such as heptadecane-3,8-diol, demonstrating that plants possess the fundamental enzymatic machinery for such transformations. nih.gov

A significant frontier in research is the identification and characterization of the specific enzymes and genes responsible for producing this compound in these organisms. This would involve a combination of transcriptomics, proteomics, and genetic engineering to pinpoint the key catalysts, which likely include specific desaturases, hydroxylases, and reductases. Unraveling these biological blueprints could pave the way for the biotechnological production of this compound through engineered microbial or plant systems, offering a highly sustainable alternative to chemical synthesis.

Mechanistic Studies of Diol Interactions in Model Biological Systems (non-human, non-clinical)

The amphiphilic nature of this compound, with its polar diol head group and long, nonpolar hydrocarbon tail, strongly suggests it will interact with lipid-based structures. The related compound, heptadecane-1,17-diol, is known to function as a membrane stabilizer, and it is highly probable that the 1,2-diol isomer exhibits similar or other membrane-altering properties. foodb.ca

Future investigations should employ model biological systems, such as liposomes, micelles, and supported lipid bilayers, to meticulously study these interactions. Key research questions include how the insertion of this compound affects membrane fluidity, permeability, thickness, and phase behavior. Advanced biophysical techniques like differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and neutron scattering can provide detailed mechanistic insights. Furthermore, exploring the role of membrane proteins, such as the CD36 family which facilitates the transport of hydrophobic molecules, could reveal how cells might uptake or respond to this long-chain diol. mdpi.com These non-clinical studies are crucial for understanding its fundamental biophysical role, which could inform its potential use in various non-human applications.

Exploration of Diverse Non-Biological Research Applications

Beyond its biological origins, the unique physicochemical properties of this compound make it a candidate for several material science and industrial applications. Its amphiphilic structure is characteristic of surfactants and emulsifiers, and its performance in these roles warrants systematic investigation. foodb.ca

A particularly promising and unexplored area is its use as a phase change material (PCM) for thermal energy storage. Long-chain diols are being investigated as components of eutectic mixtures that can store and release significant amounts of latent heat. acs.org The long alkyl chain of this compound suggests it could be a valuable component for creating novel PCMs with tailored melting points and high energy density. Another potential application lies in polymer chemistry, where long-chain diols are used as monomers to synthesize novel polyesters with specific thermal and mechanical properties. d-nb.info Finally, its use as a component in stationary phases for specialized chromatographic applications, similar to other diol-based columns, could be explored. nih.gov

Table 2: Potential Non-Biological Applications for this compound

Application Area Governing Property Potential Function Research Goal
Material Science Thermal Properties Component of Phase Change Materials (PCMs) Develop high-capacity thermal energy storage systems
Polymer Chemistry Difunctional Monomer Building block for novel polyesters Create polymers with unique physical properties
Industrial Chemistry Amphiphilicity Surfactant, Emulsifier Formulate stable emulsions and cleaning agents

| Analytical Chemistry | Polarity & Chain Length | Stationary phase for chromatography | Develop new separation methodologies |

Computational Chemistry and Molecular Modeling of this compound Conformations and Reactivity

Computational methods offer a powerful lens through which to explore the molecular behavior of this compound without the need for extensive experimentation. While basic properties have been computed, a deep dive using advanced modeling is a key future direction. nih.gov

Density Functional Theory (DFT) calculations can be employed to determine the molecule's most stable conformations, intramolecular hydrogen bonding patterns, and electronic properties. This can help predict its reactivity in various chemical environments, aiding in the design of new synthetic pathways or understanding its degradation. Molecular Dynamics (MD) simulations are exceptionally well-suited to study the collective behavior of this compound. MD can model its self-assembly into micelles or other aggregates in solution, providing insight into its surfactant properties. Furthermore, simulations can model its insertion and behavior within a lipid bilayer, complementing the experimental work proposed in section 6.3 by providing an atomistic view of its effect on membrane structure and dynamics. These computational studies can accelerate research by predicting molecular behavior and guiding targeted laboratory experiments.

Q & A

Q. What are the recommended methods for synthesizing Heptadecane-1,2-diol in laboratory settings?

Synthesis of this compound can be achieved via hydroxylation of heptadecene precursors or reduction of ketone intermediates. Industrial-scale techniques for structurally similar diols, such as high-pressure reactors and advanced separation technologies (e.g., distillation or chromatography), may be adapted for laboratory use to optimize yield and purity . Precise control of reaction conditions (temperature, pressure, and catalyst selection) is critical to minimize byproducts.

Q. What analytical techniques are suitable for characterizing this compound purity and structural integrity?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for verifying purity and structural confirmation. For viscosity measurements, refer to protocols validated for propane-1,2-diol, which include temperature-controlled viscometers and correlations with established equations of state . High-performance liquid chromatography (HPLC) with UV detection can further assess impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on safety data for analogous diols (e.g., dodecane-1,12-diol), precautions include:

  • Use of personal protective equipment (PPE) to avoid skin/eye contact (H315, H319) .
  • Ventilation to mitigate respiratory irritation (H335) .
  • Storage away from strong acids/oxidizers to prevent hazardous reactions .

Q. How stable is this compound under varying storage conditions?

Stability studies for related diols indicate that this compound should remain stable under recommended storage (dry, inert atmosphere, 2–8°C). Decomposition risks arise under extreme temperatures or exposure to incompatible materials (e.g., oxidizing agents), potentially releasing toxic fumes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Contradictions may arise from variations in experimental design (e.g., cell lines, dosage regimes). A meta-analysis approach, similar to EFSA’s evaluation of benzene-1,2-diol genotoxicity, should be employed. This includes:

  • Standardizing assay conditions (e.g., pH, temperature).
  • Validating results using orthogonal methods (e.g., in vitro mutagenicity tests vs. in vivo models) .
  • Cross-referencing with metabolomic datasets to identify confounding factors (e.g., metabolite interactions) .

Q. What catalytic systems enhance the oxidation efficiency of this compound in aqueous media?

Micellar catalysis, validated for ethane-1,2-diol oxidation using 1,10-phenanthroline and chromic acid, offers a model. Key parameters include:

  • Optimizing surfactant concentration to stabilize reactive intermediates.
  • Monitoring pH-dependent speciation of oxidizing agents (e.g., HCrO₄⁻ dominance at low pH) .
  • Mechanistic studies (e.g., kinetic isotope effects) to elucidate rate-limiting steps.

Q. How do hydroxyl group positions influence the thermodynamic properties of this compound compared to other diols?

Comparative studies on propane-1,2-diol and ethane-1,2-diol suggest that vicinal diols exhibit unique hydrogen-bonding networks, affecting viscosity and phase behavior. Computational modeling (e.g., density functional theory) can predict thermodynamic parameters, while experimental validation via vapor-liquid equilibrium measurements provides empirical data .

Q. What metabolic pathways are implicated in the biodegradation of this compound by environmental microbiota?

Analogous to propane-1,2-diol metabolism in Lactobacillus spp., pathways may involve dehydrogenases converting diols to ketones or carboxylic acids. Metagenomic profiling of microbial consortia exposed to this compound, coupled with isotopic tracing, can map degradation intermediates and rate-limiting enzymes .

Methodological Considerations

  • Experimental Design : For toxicity studies, adhere to OECD guidelines for genotoxicity testing, including Ames tests and micronucleus assays, to ensure reproducibility .
  • Data Interpretation : Use multivariate analysis to differentiate between solvent effects and intrinsic compound activity in biological assays .
  • Safety Compliance : Regularly review updates from ECHA and EFSA for hazard reclassifications impacting laboratory protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.